1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine
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Overview
Description
1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine is a heterocyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a pyrrolo[1,2-B]pyridazine core.
Preparation Methods
The synthesis of 1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine typically involves multi-step processes that include cycloaddition and condensation reactionsThe reaction conditions often involve the use of catalysts such as Cs2CO3 in DMSO . Industrial production methods are still under development, focusing on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Scientific Research Applications
1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-B]pyridine: This compound shares a similar pyrrolo core but differs in its substitution pattern and biological activity.
Pyridazine Derivatives: These compounds have a pyridazine ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Pyrrolo[1,2-B]cinnolines: These compounds are structurally related but have different applications and chemical properties.
Properties
CAS No. |
70471-91-9 |
---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
6,7-diazatricyclo[4.4.0.02,4]deca-1(10),2,4,8-tetraene |
InChI |
InChI=1S/C8H6N2/c1-2-8-7-4-6(7)5-10(8)9-3-1/h1-5,9H |
InChI Key |
VIDVTAHYOHEDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNN2C=C3C=C3C2=C1 |
Origin of Product |
United States |
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